5-Chloro-4-fluoro-2-nitrophenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

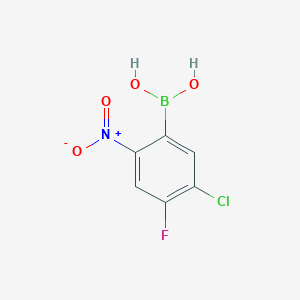

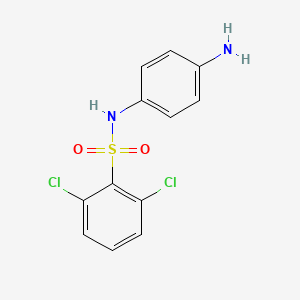

5-Chloro-4-fluoro-2-nitrophenylboronic acid is a chemical compound with the molecular formula C6H4BClFNO4 and a molecular weight of 219.36 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 5-Chloro-4-fluoro-2-nitrophenylboronic acid is 1S/C6H4BClFNO4/c8-4-1-3 (7 (11)12)6 (10 (13)14)2-5 (4)9/h1-2,11-12H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

5-Chloro-4-fluoro-2-nitrophenylboronic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications

Medicinal Chemistry

5-Chloro-4-fluoro-2-nitrophenylboronic acid: is utilized in medicinal chemistry for the synthesis of various pharmaceutical compounds. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions , which are pivotal in creating complex molecules for drug development . This compound can contribute to the formation of biologically active structures, potentially leading to new therapeutic agents.

Agriculture

In the agricultural sector, this compound’s derivatives may be explored for developing novel pesticides or herbicides. The boronic acid moiety can interact with various biological systems, potentially leading to the discovery of compounds that can protect crops from pests and diseases while being environmentally benign .

Material Science

The unique properties of 5-Chloro-4-fluoro-2-nitrophenylboronic acid make it a candidate for creating advanced materials. For instance, its inclusion in polymers could lead to materials with specific fluorescence properties or enhanced stability, useful in electronics or as sensors .

Environmental Science

This compound could play a role in environmental science by being part of sensors that detect environmental pollutants. Its chemical structure allows for potential modifications that can interact selectively with various contaminants, aiding in their identification and quantification .

Analytical Chemistry

Analytical chemists may employ 5-Chloro-4-fluoro-2-nitrophenylboronic acid in the development of new analytical methods. Its structure could be used to create reagents that react with specific analytes, improving the accuracy and sensitivity of detection methods .

Biochemistry

In biochemistry, this compound can be used to study enzyme interactions, given that boronic acids can act as enzyme inhibitors or substrates. Research in this field can lead to a better understanding of biochemical pathways and the design of enzyme-based assays .

Safety and Hazards

The safety information for 5-Chloro-4-fluoro-2-nitrophenylboronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .

Mechanism of Action

Target of Action

5-Chloro-4-fluoro-2-nitrophenylboronic acid is a boronic acid derivative. Boronic acids are commonly used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the transition metals used in these reactions, such as palladium or nickel .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, 5-Chloro-4-fluoro-2-nitrophenylboronic acid acts as a nucleophile . The boronic acid moiety of the compound forms a complex with a transition metal catalyst (like palladium). This complex then undergoes transmetalation, where the boronic acid transfers its organic group to the metal . This is followed by reductive elimination, forming a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biologically active compounds . The ability of 5-Chloro-4-fluoro-2-nitrophenylboronic acid to form new carbon-carbon bonds can lead to the creation of a wide variety of complex organic molecules .

Result of Action

The primary result of the action of 5-Chloro-4-fluoro-2-nitrophenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of a wide variety of organic compounds .

Action Environment

The efficacy and stability of 5-Chloro-4-fluoro-2-nitrophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a base and is often performed in polar solvents . The reaction may also be sensitive to oxygen and moisture, requiring an inert atmosphere .

properties

IUPAC Name |

(5-chloro-4-fluoro-2-nitrophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClFNO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2,11-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJOGYMQGOQMKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1[N+](=O)[O-])F)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-fluoro-2-nitrophenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2751237.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2751238.png)

![(4-fluorophenyl)[4-(4-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2751240.png)

![Ethyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2751241.png)

![Ethyl 1-(2-chlorophenyl)-4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2751244.png)

![5-[(3-Methoxyphenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2751247.png)